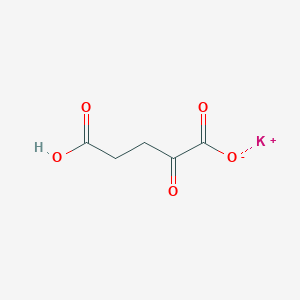

Potassium 4-carboxy-2-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide oxoglutarique, également connu sous le nom d’acide 2-oxoglutarique, est un acide organique clé du cycle de l’acide tricarboxylique, également appelé cycle de Krebs. Il s’agit d’un acide dicarboxylique à cinq atomes de carbone avec un groupe fonctionnel cétone. Ce composé joue un rôle crucial dans le métabolisme cellulaire, servant d’intermédiaire dans la conversion des glucides, des lipides et des protéines en dioxyde de carbone et en eau pour générer de l’énergie .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’acide oxoglutarique peut être synthétisé par différentes méthodes. Une méthode courante implique l’oxydation de l’acide glutamique à l’aide de permanganate de potassium. Une autre méthode comprend la décarboxylation oxydative de l’isocitrate catalysée par l’isocitrate déshydrogénase .

Méthodes de production industrielle : Dans les milieux industriels, l’acide oxoglutarique est souvent produit par fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont utilisées pour convertir le glucose ou d’autres sources de carbone en acide oxoglutarique par le biais de voies métaboliques. Cette méthode est privilégiée en raison de son efficacité et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : L’acide oxoglutarique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé en succinate dans le cycle de l’acide tricarboxylique.

Réduction : Il peut être réduit en acide hydroxyglutarique.

Transamination : Il peut réagir avec des acides aminés pour former de l’acide glutamique.

Réactifs et conditions courantes :

Oxydation : Catalysée par des enzymes telles que l’oxoglutarate déshydrogénase.

Réduction : Implique généralement des agents réducteurs tels que le borohydrure de sodium.

Transamination : Nécessite des enzymes aminotransférases et des substrats d’acides aminés.

Principaux produits :

Succinate : Formé pendant le cycle de l’acide tricarboxylique.

Acide hydroxyglutarique : Formé par réduction.

Acide glutamique : Formé par transamination.

4. Applications de la recherche scientifique

L’acide oxoglutarique a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Joue un rôle dans le métabolisme cellulaire et la production d’énergie.

Médecine : Étudié pour son potentiel dans le traitement des troubles métaboliques et comme complément alimentaire pour améliorer les performances sportives.

Industrie : Utilisé dans la production de plastiques biodégradables et comme agent chélateur dans divers procédés industriels

Applications De Recherche Scientifique

Oxogluric acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Plays a role in cellular metabolism and energy production.

Medicine: Investigated for its potential in treating metabolic disorders and as a dietary supplement to improve athletic performance.

Industry: Used in the production of biodegradable plastics and as a chelating agent in various industrial processes

Mécanisme D'action

L’acide oxoglutarique exerce ses effets principalement par son rôle dans le cycle de l’acide tricarboxylique. Il sert d’intermédiaire, facilitant la conversion de l’isocitrate en succinate. De plus, il participe aux réactions de transamination, formant de l’acide glutamique en se combinant à l’ammoniac. Ce processus aide au métabolisme de l’azote et à la synthèse des acides aminés .

Composés similaires :

Acide isocitrique : Un autre intermédiaire du cycle de l’acide tricarboxylique.

Acide succinique : Un produit formé à partir de l’acide oxoglutarique dans le cycle de l’acide tricarboxylique.

Acide glutamique : Formé par transamination de l’acide oxoglutarique.

Unicité : L’acide oxoglutarique est unique en raison de son double rôle dans le cycle de l’acide tricarboxylique et le métabolisme des acides aminés. Sa capacité à servir de précurseur à diverses réactions biochimiques et sa participation à la production d’énergie et au métabolisme de l’azote en font un composé polyvalent et essentiel dans les processus cellulaires .

Comparaison Avec Des Composés Similaires

Isocitric acid: Another intermediate in the tricarboxylic acid cycle.

Succinic acid: A product formed from oxogluric acid in the tricarboxylic acid cycle.

Glutamic acid: Formed through the transamination of oxogluric acid.

Uniqueness: Oxogluric acid is unique due to its dual role in both the tricarboxylic acid cycle and amino acid metabolism. Its ability to act as a precursor for various biochemical reactions and its involvement in energy production and nitrogen metabolism make it a versatile and essential compound in cellular processes .

Activité Biologique

Potassium 4-carboxy-2-oxobutanoate, also known as potassium hydrogen 2-ketoglutarate, is a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is an important intermediate in the Krebs cycle and is involved in amino acid biosynthesis and cellular signaling pathways. It serves as a co-substrate for several enzymes, particularly those that are 2-oxoglutarate-dependent dioxygenases, which are crucial for hydroxylation reactions on various substrates.

Target Enzymes : The primary targets of this compound include enzymes involved in:

- The Krebs cycle

- Amino acid biosynthesis

- Cellular signaling pathways

Mode of Action : It acts by participating in biochemical reactions as an energy donor and a precursor for amino acids. Additionally, it regulates metabolic pathways through its interactions with biomolecules, influencing gene expression and protein binding.

Pharmacokinetics

This compound is metabolized primarily via the citric acid cycle. Its pharmacokinetic properties suggest it can modulate metabolic activities across various organisms, from bacteria to mammals. Studies have shown that its protective effects against oxidative stress (e.g., H₂O₂) are dose-dependent, with significant implications for survival rates in animal models.

1. Metabolic Regulation

This compound plays a critical role in:

- Energy metabolism : It aids in ATP production through the Krebs cycle.

- Amino acid synthesis : As a precursor for amino acids like glutamate and proline, it influences protein synthesis and cellular functions.

2. Cellular Signaling

Research indicates that this compound can act as a signaling molecule, affecting pathways that regulate:

- Cell proliferation

- Apoptosis

- Stress responses

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Dosage Effects in Animal Models | A study demonstrated that dietary supplementation with this compound at 2% (w/w) significantly increased survival rates in female mice exposed to oxidative stress. |

| Protective Effects Against Oxidative Stress | In laboratory settings, this compound provided protective effects against H₂O₂-induced damage in various cell types, indicating its potential as an antioxidant. |

| Regulation of Calcium Signaling | This compound has been shown to influence calcium ion concentrations, which are crucial for muscle contraction and neurotransmitter release. |

Implications for Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications, particularly in:

- Metabolic disorders : Its role in regulating metabolic pathways may offer insights into treatments for conditions like diabetes and obesity.

- Neuroprotection : Given its protective effects against oxidative stress, it may be beneficial in neurodegenerative diseases.

Propriétés

Key on ui mechanism of action |

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. |

|---|---|

Numéro CAS |

997-43-3 |

Formule moléculaire |

C5H5KO5 |

Poids moléculaire |

184.19 g/mol |

Nom IUPAC |

potassium;5-hydroxy-4,5-dioxopentanoate |

InChI |

InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |

Clé InChI |

XTCZBVVKDHLWKU-UHFFFAOYSA-M |

SMILES |

C(CC(=O)O)C(=O)C(=O)[O-].[K+] |

SMILES canonique |

C(CC(=O)[O-])C(=O)C(=O)O.[K+] |

melting_point |

115.5 °C |

Description physique |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] Solid white to pale yellow crystalline powde |

Numéros CAS associés |

328-50-7 (Parent) |

Solubilité |

541.5 mg/mL soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C |

Synonymes |

2-OXOGLUTARIC ACID MONOPOTASSIUM SALT; 2-Oxopentanedioic acid potassium salt; 2-OXOPENTANEDIOIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID POTASSIUM SALT; alpha-ketoglutaric acid potassium salt; ALPHA-KETOGLUTARIC |

Origine du produit |

United States |

Q1: The research mentions adjusting the addition sequence and optimizing sterilization for a myocardial viscera preservative fluid containing Potassium hydrogen 2-ketoglutarate. Why is maintaining a high and stable concentration of this compound important in this context?

A1: While the exact mechanism isn't elaborated upon in the provided research abstract [], Potassium hydrogen 2-ketoglutarate is a crucial component of HTK (Histidine-Tryptophan-Ketoglutarate) solution. This solution is designed to preserve organs, including the heart, by mimicking intracellular conditions and minimizing ischemic damage during transport for transplantation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.